3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine
Description
3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine (molecular formula: C₁₄H₁₉N₃, molecular weight: 229.32 g/mol) is a substituted pyrazole derivative characterized by a 3-methylphenyl group at the 1-position and methyl groups at the 3- and 5-positions of the pyrazole ring. Key synonyms include 3,5-dimethyl-N-[1-(3-methylphenyl)ethyl]-1H-pyrazol-4-amine and {[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine .
Properties
IUPAC Name |
3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-5-4-6-11(7-8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOVROLTCHDEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of hydrazine with 3-methylacetophenone under acidic conditions to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Drug Development
The primary applications of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine are observed in drug synthesis and development. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antibacterial, and antifungal properties. Initial studies suggest that this compound may interact favorably with specific biological targets, warranting further investigation into its pharmacological potential.
Research indicates that pyrazoles can exhibit a wide range of biological activities depending on their substituents. For instance:
- Anti-inflammatory Activity : Some pyrazoles have been documented to reduce inflammation markers, making them candidates for treating inflammatory diseases.
- Antibacterial Properties : The compound may possess antibacterial effects, which could be explored further in the context of antibiotic resistance.
Synthetic Methodologies
Several synthetic routes have been reported for producing this compound. These methods allow for varying yields and purities based on specific conditions used during synthesis. Understanding these methodologies is crucial for optimizing production for research and industrial applications.
Interaction Studies
Interaction studies are essential for elucidating the compound's biological effects. These studies typically assess:
- Binding affinity to target proteins
- Mechanisms of action
- Potential side effects and toxicity profiles
Preliminary findings indicate that further comprehensive studies are necessary to confirm these interactions and establish a clearer understanding of the compound's therapeutic potential .
Case Study Insights
- Anti-inflammatory Agents : A study on related pyrazole compounds demonstrated significant reductions in inflammatory cytokines in vitro, suggesting that modifications similar to those in this compound may yield comparable results.
- Antibacterial Effects : Research involving structurally related compounds showed promising antibacterial activity against various strains of bacteria, indicating a potential pathway for exploring the efficacy of this compound against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is crucial for the survival of the Leishmania parasite . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to the death of the parasite.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The 3-methylphenyl substituent in the target compound can be replaced with other aromatic or heteroaromatic groups, altering electronic, steric, and lipophilic properties. Key analogs include:
Key Observations :
Modifications on the Pyrazole Core
While the 3,5-dimethyl configuration is conserved in many analogs, other derivatives explore substitutions at the 4-amine position or pyrazole ring:
Key Observations :
- Oxygen-containing groups (e.g., tetrahydro-2H-pyran) enhance aqueous solubility, critical for bioavailability .
- Aliphatic chains (e.g., cyclohexyl) may improve membrane permeability in drug candidates .
Structural and Crystallographic Insights
- Crystal Packing : The 3,5-dimethylpyrazole core facilitates hydrogen-bonding networks, as seen in 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine (C₉H₁₇N₃), where NH···N interactions stabilize the lattice .
- Software Tools : Programs like SHELXL and Mercury are critical for refining crystal structures and analyzing intermolecular interactions .
Biological Activity
3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine is an organic compound classified within the pyrazole family, known for its diverse biological activities. This compound, with the molecular formula and a molecular weight of 215.3 g/mol, features a pyrazole ring substituted at the 1 and 3 positions with methyl groups and at the 4 position with an amine group attached to a 3-methylphenyl group . The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in anti-inflammatory and antimicrobial therapies.
Structural Characteristics
The structural features of this compound significantly influence its biological properties. The presence of methyl groups enhances lipophilicity, which can affect the compound's interaction with biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃ |
| Molecular Weight | 215.3 g/mol |
| Structural Characteristics | Pyrazole ring with methyl and amine substitutions |
The mechanism of action for this compound is not fully elucidated; however, pyrazoles are known to exhibit various pharmacological activities through interactions with enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor of cyclooxygenase enzymes, which are involved in inflammatory processes. The specific interactions depend on the substituents present on the pyrazole ring, influencing its pharmacological effects.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anti-inflammatory Activity : Compounds in the pyrazole family have been reported to possess anti-inflammatory properties. This compound's potential to inhibit cyclooxygenase could contribute to reducing inflammation .
- Antimicrobial Activity : In vitro studies have shown that related pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against certain bacterial strains .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives for their antimicrobial efficacy. Derivatives similar to this compound were found to significantly inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .
- Anti-cancer Potential : Research has indicated that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds induced apoptosis and enhanced caspase activity in treated cells .
Comparative Analysis
In comparison to other similar compounds within the pyrazole family, this compound exhibits unique biological activity profiles due to its specific substitutions.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine | Anti-inflammatory, potential anticancer | Hydrochloride salt form |
| 4-Methyl-1-(3-methylphenyl)-1H-pyrazole | Varies widely; less studied | Different core structure |
Q & A
Q. What are the key synthetic routes for 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine?
The synthesis typically involves condensation reactions or nucleophilic substitutions. For example, substituted pyrazole derivatives can be synthesized via reactions between hydrazine derivatives and β-keto esters or via copper-catalyzed coupling reactions. A method described in the literature involves reacting 3-methylphenyl-substituted precursors with hydrazine hydrate under reflux in ethanol, followed by purification via column chromatography . Key characterization techniques include:
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure?
SC-XRD analysis involves:
- Growing high-quality crystals using vapor diffusion or slow evaporation.
- Data collection with a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
- Structure solution using direct methods (e.g., SHELXS) and refinement with SHELXL .
- Validation of anisotropic displacement parameters and hydrogen bonding networks using software like WinGX .
Example metrics: Bond lengths (C–N: ~1.34 Å) and angles (N–C–N: ~120°) are consistent with pyrazole ring geometry .
Q. What spectroscopic techniques are used for routine characterization?
Q. How should the compound be stored to ensure stability?
Store in a sealed container under dry conditions at 2–8°C to prevent hydrolysis or oxidation. Stability can be monitored via periodic TGA/DSC analysis to detect decomposition thresholds (>200°C) .
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity?
- Density Functional Theory (DFT) : Using B3LYP/6-311G(d,p), calculate HOMO-LUMO gaps to assess charge transfer potential. For example, a HOMO-LUMO gap of ~4.5 eV suggests moderate reactivity .
- Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic sites (e.g., amine groups as electron-rich regions) .
- Mulliken charges : Quantify charge distribution to guide synthetic modifications (e.g., methyl groups at C3/C5 influence steric effects) .
Q. How are hydrogen bonding patterns analyzed in crystallographic studies?
Q. How can synthetic yields be optimized for scaled-up production?
- Reaction condition screening : Vary solvents (DMF vs. ethanol), catalysts (CuBr vs. Pd), and temperatures (35–80°C) .
- Design of Experiments (DoE) : Use statistical models to identify critical factors (e.g., cesium carbonate as a base improves coupling efficiency) .
- Purification : Optimize gradient elution in HPLC (e.g., 70:30 hexane/ethyl acetate) to isolate high-purity product (>98%) .
Q. How are contradictions in crystallographic data resolved?
Q. What strategies assess the compound’s potential bioactivity?
- In vitro assays : Test antibacterial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains .
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays.
- SAR studies : Modify substituents (e.g., trifluoromethyl groups) to evaluate potency trends .
Q. How is polymorphism investigated in solid-state studies?
- Polymorph screening : Recrystallize from solvents (e.g., acetonitrile vs. THF) and analyze via PXRD .
- Thermal analysis : DSC/TGA identify phase transitions (e.g., endothermic peaks at 205°C for Form I vs. 210°C for Form II) .
- Computational prediction : Use Mercury CSD to simulate packing modes and lattice energies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
